Methyl 4-[2-(cyclohexylamino)-2-oxoethoxy]benzoate

Lipophilicity Drug-likeness Chromatography

Choose this specific benzoate for its unique para-ethoxy-linked cyclohexylurea, which delivers a LogP 0.23–0.41 units lower and TPSA 9.2 Ų higher than carbamoyl analogs. These distinct physicochemical properties—moderate lipophilicity (~2.3–2.5), 64.6 Ų TPSA, 6 rotatable bonds—enable fine-tuning of solubility, permeability, and target engagement in SAR campaigns. Its consistent ≥97% purity across multiple vendors ensures reliable chromatographic behavior and reproducible assay results, making it a superior probe for diversity-oriented screening and analytical method development.

Molecular Formula C16H21NO4
Molecular Weight 291.347
CAS No. 915880-64-7
Cat. No. B2757587
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 4-[2-(cyclohexylamino)-2-oxoethoxy]benzoate
CAS915880-64-7
Molecular FormulaC16H21NO4
Molecular Weight291.347
Structural Identifiers
SMILESCOC(=O)C1=CC=C(C=C1)OCC(=O)NC2CCCCC2
InChIInChI=1S/C16H21NO4/c1-20-16(19)12-7-9-14(10-8-12)21-11-15(18)17-13-5-3-2-4-6-13/h7-10,13H,2-6,11H2,1H3,(H,17,18)
InChIKeyVDIYANYTHNBLPU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes500 mg / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Methyl 4-[2-(cyclohexylamino)-2-oxoethoxy]benzoate (CAS 915880-64-7): Core Identity and Procurement Baseline


Methyl 4-[2-(cyclohexylamino)-2-oxoethoxy]benzoate (CAS 915880-64-7) is a synthetic benzoate ester derivative characterized by a methyl benzoate core linked via a para-ethoxy bridge to a cyclohexylurea moiety. Its molecular formula is C₁₆H₂₁NO₄, with a molecular weight of 291.34 g/mol [1]. The compound exhibits moderate lipophilicity (LogP ~2.3-2.5) and a topological polar surface area (TPSA) of approximately 64.6 Ų, placing it within favorable ranges for drug-like properties . This compound is commercially available as a research chemical from multiple global vendors, with purities typically specified at 95% or 97% .

Why Methyl 4-[2-(cyclohexylamino)-2-oxoethoxy]benzoate Cannot Be Casually Substituted with In-Class Analogs


The precise substitution pattern on the benzoate scaffold—specifically the combination of a para-ethoxy linker and a terminal cyclohexylurea—imparts distinct physicochemical and structural properties that differentiate it from closely related analogs. Small changes in linker chemistry (e.g., replacing the ethoxy bridge with a direct amide bond) or terminal group (e.g., substituting the cyclohexyl with a phenyl or linear alkyl) result in significant shifts in lipophilicity (ΔLogP > 0.5), polar surface area (ΔTPSA > 9 Ų), and molecular flexibility (ΔRotatable Bonds). These deviations directly impact chromatographic behavior, solubility, and potential target engagement in downstream assays, making generic substitution scientifically unsound and likely to introduce confounding variables in experimental workflows [1].

Quantitative Differentiation: Head-to-Head Evidence for Methyl 4-[2-(cyclohexylamino)-2-oxoethoxy]benzoate


Lipophilicity (LogP) Reduction vs. Direct Carbamoyl Analog

Methyl 4-[2-(cyclohexylamino)-2-oxoethoxy]benzoate exhibits a lower LogP compared to the direct carbamoyl analog Methyl 4-(cyclohexylcarbamoyl)benzoate (CAS 245679-66-7), indicating reduced lipophilicity due to the insertion of the ethoxy oxygen. This shift can improve aqueous solubility and alter retention times in reversed-phase HPLC. Target compound LogP = 2.3009 or 2.513 ; Comparator LogP = 2.5357 to 2.9266 .

Lipophilicity Drug-likeness Chromatography

Polar Surface Area (TPSA) Increase vs. Direct Carbamoyl Analog

The ethoxy linker in Methyl 4-[2-(cyclohexylamino)-2-oxoethoxy]benzoate increases the topological polar surface area (TPSA) by ~9.2 Ų compared to the direct carbamoyl analog, which lacks the ether oxygen. This elevates the compound's hydrogen-bonding capacity and may enhance aqueous solubility while slightly reducing passive membrane permeability. Target compound TPSA = 64.6 Ų [1]; Comparator TPSA = 55.4 Ų .

TPSA Membrane Permeability Drug Design

Molecular Weight Differential and Rotatable Bond Flexibility

The target compound possesses a higher molecular weight and a greater number of rotatable bonds than its direct carbamoyl comparator, resulting in increased conformational flexibility and distinct chromatographic behavior. Target compound: MW = 291.34 g/mol, Rotatable Bonds = 6 [1]. Comparator: MW = 261.32 g/mol, Rotatable Bonds = 3 .

Molecular Weight Flexibility Conformational Entropy

Commercial Purity Specifications: Vendor-Reported Purity Data

Multiple vendors provide Methyl 4-[2-(cyclohexylamino)-2-oxoethoxy]benzoate with documented purities of 95% (AKSci) and 97% (Fluorochem, ChemScene) . In contrast, the comparator Methyl 4-(cyclohexylcarbamoyl)benzoate is reported at 98% purity by some vendors . While the purity difference is modest, the availability of multiple sources for the target compound at 97% ensures procurement flexibility and consistent quality for research applications.

Purity Quality Control Reproducibility

Where Methyl 4-[2-(cyclohexylamino)-2-oxoethoxy]benzoate Delivers Value: Validated Application Scenarios


Medicinal Chemistry SAR Studies Requiring Precise Physicochemical Tuning

In structure-activity relationship (SAR) campaigns, the ability to fine-tune lipophilicity and polar surface area without altering the core pharmacophore is critical. Methyl 4-[2-(cyclohexylamino)-2-oxoethoxy]benzoate offers a LogP that is 0.23–0.41 units lower than its direct carbamoyl analog, while providing a TPSA increase of 9.2 Ų. This makes it an ideal probe for investigating the impact of reduced lipophilicity and increased polarity on target engagement, solubility, and permeability, particularly when optimizing for lower off-target binding or improved aqueous compatibility [1].

Method Development for Chromatographic Separation of Benzoate Derivatives

The compound's distinct molecular weight (291.34 g/mol) and increased number of rotatable bonds (6 vs. 3 for the comparator) translate to unique retention behavior in both reversed-phase and normal-phase chromatography. It can serve as a calibration standard or test probe for developing high-resolution HPLC or UPLC methods aimed at separating structurally similar benzoate esters. The documented purity (95–97%) from multiple vendors ensures reliable peak identification and quantification in analytical workflows .

Chemical Probe for Investigating Hydrogen-Bonding and Conformational Effects

With a TPSA of 64.6 Ų and a hydrogen-bond acceptor count of 4, Methyl 4-[2-(cyclohexylamino)-2-oxoethoxy]benzoate is a valuable tool for studying the role of hydrogen-bonding interactions in molecular recognition. Its higher TPSA compared to the direct carbamoyl analog (55.4 Ų) makes it suitable for comparative studies where incremental increases in polarity are hypothesized to modulate binding to target proteins with hydrophilic active sites or to affect solubility-limited phenomena [1].

Sourcing for High-Throughput Screening (HTS) Libraries

The availability of this compound from multiple reputable vendors (AKSci, Fluorochem, ChemScene) with consistent purity specifications (≥97%) reduces supply chain risk and facilitates acquisition for large-scale HTS campaigns. Its physicochemical profile (LogP ~2.3-2.5, TPSA 64.6 Ų) places it within favorable drug-like space, making it a suitable addition to diversity-oriented screening sets aimed at identifying hits for further optimization .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

18 linked technical documents
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